molecular formula C4F9I B1333357 2-Iodononafluorobutane CAS No. 375-51-9

2-Iodononafluorobutane

Cat. No. B1333357
CAS RN: 375-51-9
M. Wt: 345.93 g/mol
InChI Key: FBJVLVWUMYWJMY-UHFFFAOYSA-N
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Description

2-Iodononafluorobutane is a chemical compound with the molecular formula C4F9I . It is also known by other names such as 1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane, 2-Iodoperfluorobutane, and Nonafluor-2-jodbutan .


Molecular Structure Analysis

The molecular weight of 2-Iodononafluorobutane is 345.93 g/mol . The InChI representation of its structure is InChI=1S/C4F9I/c5-1(6,3(8,9)10)2(7,14)4(11,12)13 . The Canonical SMILES representation is C(C(C(F)(F)F)(F)I)(C(F)(F)F)(F)F .


Physical And Chemical Properties Analysis

2-Iodononafluorobutane has a density of 2.1±0.1 g/cm³ . Its boiling point is 63.8±8.0 °C at 760 mmHg . The compound has a molar refractivity of 34.9±0.3 cm³ . It has 0 hydrogen bond donors and 9 hydrogen bond acceptors .

Scientific Research Applications

Selective Synthesis Applications

  • Synthesis of Deuterofluorocarbons : A study by Richardson et al. (2015) discussed the development of conditions for the selective synthesis of 1-deuterononafluorobutane from 1-iodononafluorobutane. This process involves treating the iodo-precursor in D2O at high temperatures with metallic zinc, resulting in efficient synthesis of various deuterofluorocarbons.

Surfactant and Foam Applications

  • Original Fluorinated Surfactants : Kostov et al. (2009) Kostov et al. (2009) highlighted strategies for synthesizing original fluorosurfactants, including the telomerization of vinylidene fluoride with 1-iodononafluorobutane. These surfactants offer potential as non-bioaccumulable alternatives to traditional bioaccumulable, persistent, and toxic surfactants.
  • Firefighting Foam : The structure of Forafac®1157, a firefighting foam surfactant that replaced PFOS, includes 6:2 fluorotelomer sulfonamide alkylbetaine, which is linked to 1-iodononafluorobutane. Moe et al. (2012) Moe et al. (2012) investigated this surfactant's structure and transformation products.

Environmental and Health Monitoring

  • Polyfluoroalkyl Chemicals in Populations : A study by Calafat et al. (2007) Calafat et al. (2007) measured perfluorooctane sulfonic acid and related compounds in the U.S. population, highlighting the widespread exposure to polyfluoroalkyl chemicals including those related to 2-iodononafluorobutane.
  • Contrast-Enhanced Ultrasound : Takahashi et al. (2012) Takahashi et al. (2012) explored the use of lipid-stabilized perfluorobutane microbubbles in contrast-enhanced intraoperative ultrasonography for identifying liver metastases.

Chemical Synthesis and Analysis

  • Nuclear Magnetic Resonance Investigations : The study of compounds like 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, which share similarities with 2-iodononafluorobutane, by Hinton and Jaques (1975) Hinton and Jaques (1975) provided valuable insights into their nuclear magnetic resonance properties, crucial for understanding their chemical behavior.

Catalyst and Reaction Development

  • Ionic Liquid-Coordinated Palladium Complex : Xiao et al. (2004) Xiao et al. (2004) developed a palladium complex using an ionic liquid coordinated with iodobutane, which demonstrates the potential of using compounds related to 2-iodononafluorobutane in catalytic solutions for Heck reactions.

Safety And Hazards

The safety data sheet (SDS) for 2-Iodononafluorobutane should be referred to for detailed information on its hazards and safety measures .

properties

IUPAC Name

1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F9I/c5-1(6,3(8,9)10)2(7,14)4(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJVLVWUMYWJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)I)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379427
Record name 2-Iodoperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodononafluorobutane

CAS RN

375-51-9
Record name 2-Iodoperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodoperfluorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HK Nair, DJ Burton - Journal of fluorine chemistry, 1992 - Elsevier
… When a mixture of 2-iodononafluorobutane and cadmium powder in DMF was allowed to react at low temperature ( - 196 “C to room temperature), a rapid exotherm ensued with …
Number of citations: 13 www.sciencedirect.com
J Brown - 1962 - search.proquest.com
… the same as that described for 2-iodononafluorobutane (b»p.65.5… E was shown to be 2-iodononafluorobutane (VT) since it … in ethanol, 2-iodononafluorobutane decomposed rapidly with …
Number of citations: 0 search.proquest.com
PS Bhadury, S Singh, M Sharma… - Canadian journal of …, 2004 - cdnsciencepub.com
… , perfluoro-2-butene from 2-iodononafluorobutane, and HFC227ca from 1-… triphenylphosphonium ylide was reacted with 2-iodononafluorobutane, perfluoro-2-butene …
Number of citations: 5 cdnsciencepub.com

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